3-Bromo-4,5,6-trimethoxy-2-methylphenol
Overview
Description
3-Bromo-4,5,6-trimethoxy-2-methylphenol is a brominated phenolic compound characterized by the presence of three methoxy groups and one methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6-trimethoxy-2-methylphenol typically involves the bromination of 4,5,6-trimethoxy-2-methylphenol. The reaction conditions include the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the starting materials are fed into a reactor, and the reaction is carried out under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5,6-trimethoxy-2-methylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of various substituted phenols or ethers.
Scientific Research Applications
3-Bromo-4,5,6-trimethoxy-2-methylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-Bromo-4,5,6-trimethoxy-2-methylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
Comparison with Similar Compounds
3-Bromo-4,5,6-trimethoxy-2-methylphenol can be compared with other similar phenolic compounds, such as 2,4,5-trimethoxyphenol and 3,4,5-trimethoxyphenol. These compounds share similar structural features but differ in the position and number of substituents on the benzene ring, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
2,4,5-Trimethoxyphenol
3,4,5-Trimethoxyphenol
4-Bromo-2,5,6-trimethoxyphenol
2-Bromo-3,4,5-trimethoxyphenol
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-2,3,4-trimethoxy-6-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO4/c1-5-6(11)8(13-2)10(15-4)9(14-3)7(5)12/h12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFOLLAZMUMUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668226 | |
Record name | 3-Bromo-4,5,6-trimethoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918799-14-1 | |
Record name | 3-Bromo-4,5,6-trimethoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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